molecular formula C19H20N2O3 B2875151 2-methyl-4-(4-(4-propylphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol CAS No. 394228-82-1

2-methyl-4-(4-(4-propylphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol

Cat. No.: B2875151
CAS No.: 394228-82-1
M. Wt: 324.38
InChI Key: JONLVTSQFBAJJO-UHFFFAOYSA-N
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Description

2-methyl-4-(4-(4-propylphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol is an organic compound composed of a benzene ring substituted with hydroxyl, methyl, and phenoxy-pyrazole groups. This unique structure lends itself to various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound is typically synthesized through multi-step organic synthesis. One common approach involves the following steps:

  • Formation of 4-propylphenol: : 4-bromopropylbenzene is reacted with sodium hydroxide under reflux conditions to produce 4-propylphenol.

  • Synthesis of 4-(4-propylphenoxy)-1H-pyrazole: : 4-propylphenol undergoes nucleophilic substitution with 3-chloropyrazole in the presence of a base like potassium carbonate.

  • Formation of the benzene-1,3-diol derivative: : The 4-(4-propylphenoxy)-1H-pyrazole is further reacted with 2-methyl-1,3-dihydroxybenzene using Friedel-Crafts alkylation.

Industrial Production Methods

For large-scale production, optimizations such as solvent selection, catalyst improvements, and reaction condition fine-tuning are crucial. Continuous flow processes and automated reactors are often employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, typically using reagents like hydrogen peroxide, to form quinones.

  • Reduction: : Reduction can be achieved using metal hydrides, leading to the saturation of the pyrazole ring.

  • Substitution: : Electrophilic and nucleophilic substitutions are common, allowing for further functionalization.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate

  • Reduction: : Sodium borohydride, lithium aluminum hydride

  • Substitution: : Halogens, alkylating agents

Major Products

  • Oxidation: : Corresponding quinones

  • Reduction: : Saturated pyrazole derivatives

  • Substitution: : Functionalized benzene and pyrazole derivatives

Scientific Research Applications

This compound's diverse structure allows it to be used in several scientific research areas:

  • Chemistry: : As a precursor for synthesizing more complex molecules, particularly in organic synthesis.

  • Biology: : Its potential bioactivity makes it a candidate for studying enzyme inhibition and receptor binding.

  • Medicine: : Research into its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

  • Industry: : Used in the development of specialty chemicals and materials.

Mechanism of Action

The compound's effects are mediated through interactions with molecular targets such as enzymes and receptors. For instance, the hydroxyl groups can form hydrogen bonds with enzyme active sites, inhibiting their function. The pyrazole ring can interact with receptor proteins, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Uniqueness

2-methyl-4-(4-(4-propylphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol stands out due to its unique combination of hydroxyl, methyl, and phenoxy-pyrazole groups, which confer distinct chemical and biological properties.

Similar Compounds

  • 4-hydroxybenzene-1,3-diol: : Lacks the pyrazole and phenoxy groups, leading to different reactivity and bioactivity.

  • 2-methyl-4-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol: : Chlorine substitution leads to different electronic properties and reactivity.

  • 4-(4-propylphenyl)-1H-pyrazole: : Lacks hydroxyl groups, affecting its hydrogen bonding potential and bioactivity.

Properties

CAS No.

394228-82-1

Molecular Formula

C19H20N2O3

Molecular Weight

324.38

IUPAC Name

2-methyl-4-[4-(4-propylphenoxy)-1H-pyrazol-5-yl]benzene-1,3-diol

InChI

InChI=1S/C19H20N2O3/c1-3-4-13-5-7-14(8-6-13)24-17-11-20-21-18(17)15-9-10-16(22)12(2)19(15)23/h5-11,22-23H,3-4H2,1-2H3,(H,20,21)

InChI Key

JONLVTSQFBAJJO-UHFFFAOYSA-N

SMILES

CCCC1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C(=C(C=C3)O)C)O

solubility

not available

Origin of Product

United States

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